Ganglioside GM1 - 116950-37-9

Ganglioside GM1

Catalog Number: EVT-507177
CAS Number: 116950-37-9
Molecular Formula: C73H131N3O31
Molecular Weight: 1546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganglioside GM1 is a sialotetraosylceramide consisting of a branched pentasaccharide made up from one sialyl residue, two galactose residues, one N-acetylgalactosamine residue and a glucose residue at the reducing end attached to N-stearoylsphingosine via a beta-linkage. It is a sialotetraosylceramide and an alpha-N-acetylneuraminosyl-(2->3)-[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)]-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-acylsphingosine. It contains a ->8)-alpha-Neu5Ac-(2->3)-[beta-D-Gal-(1->3)-beta-D-GalNAc-(1->4)]-beta-D-Gal-(1->4)-yl group. It is a conjugate acid of a ganglioside GM1(1-).
A specific monosialoganglioside that accumulates abnormally within the nervous system due to a deficiency of GM1-b-galactosidase, resulting in GM1 gangliosidosis.
Classification

Gangliosides are classified based on their sialic acid content and structure. Ganglioside GM1 is categorized as a monosialoganglioside because it contains one sialic acid residue. It is part of a broader family of gangliosides that includes more complex forms with multiple sialic acids, such as GD1 and GT1 gangliosides.

Synthesis Analysis

Methods

The synthesis of ganglioside GM1 can be approached through several methods:

  1. Natural Extraction: The most traditional method involves extracting GM1 from mammalian brains. This process typically includes lipid extraction using organic solvents followed by chromatographic techniques for purification.
  2. Chemical Synthesis: Although challenging, chemical synthesis has been reported. This method often results in low yields and requires careful purification to remove toxic contaminants .
  3. Chemoenzymatic Synthesis: A novel approach involves a modular chemoenzymatic cascade assembly strategy (referred to as MOCECA), which allows for customized and large-scale synthesis of ganglioside analogs. This method utilizes specific enzymes to facilitate the assembly of glycan and ceramide components .

Technical Details

  • Ion Exchange Chromatography: A common technique for purifying GM1 involves anion exchange chromatography based on sialic acid content. This method allows for the effective separation of GM1 from other gangliosides.
  • Reversed-Phase Chromatography: This technique can yield homogeneous GM1 species by hydrolyzing existing GM1 to create lyso-GM1, which is then acylated to restore the complete structure .
Molecular Structure Analysis

Structure

Ganglioside GM1 has a distinctive molecular structure characterized by its ceramide backbone and a complex carbohydrate chain. The specific arrangement of its sugar residues is critical for its biological function.

Data

  • Molecular Formula: C_44H_73N_1O_15
  • Molecular Weight: Approximately 1000 Da
  • Structural Features: The presence of sialic acid contributes to its negative charge at physiological pH, influencing its interaction with proteins and other biomolecules.
Chemical Reactions Analysis

Reactions

Ganglioside GM1 participates in various biochemical reactions:

  • Enzymatic Hydrolysis: Enzymes such as neuraminidases can cleave the sialic acid from GM1, altering its biological activity.
  • Acylation Reactions: The introduction of different fatty acids can modify GM1's properties and enhance its therapeutic potential.

Technical Details

The synthesis and modification processes often involve high-performance liquid chromatography (HPLC) for monitoring reaction progress and purity assessment .

Mechanism of Action

Ganglioside GM1 exerts its biological effects through several mechanisms:

  • Neurite Outgrowth Promotion: GM1 has been shown to enhance neurite outgrowth in neuronal cells, which is critical for nerve regeneration.
  • Cell Signaling Modulation: It interacts with various receptors and signaling pathways, influencing cellular responses such as apoptosis and inflammation .

Data

Research indicates that modifications in the ceramide portion of GM1 can lead to variations in its neurobiological activities, suggesting that structural diversity is key to its function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents like methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo hydrolysis under acidic conditions or enzymatic action.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry are commonly used for characterizing gangliosides like GM1, providing insights into their molecular weight and structural integrity .

Applications

Ganglioside GM1 has several scientific uses:

  • Neuroscience Research: Due to its role in neuronal function, GM1 is extensively studied in the context of neurodegenerative diseases.
  • Therapeutics Development: Its potential as a therapeutic agent for promoting nerve regeneration makes it a candidate for drug development.
  • Diagnostic Tools: Gangliosides are being explored as biomarkers for various diseases, including cancers and neurological disorders .
Structural Characterization of Ganglioside GM1

Chemical Composition and Molecular Architecture

Pentasaccharide-Ceramide Linkage Dynamics

Ganglioside GM1 consists of a pentasaccharide headgroup (β-Gal-(1-3)-β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)]-β-Gal-(1-4)-β-Glc) linked via a β-glycosidic bond to a ceramide anchor. This linkage exhibits remarkable stability due to conformational restrictions imposed by hydrogen bonding between the glucose residue and the ceramide’s sphingosine base. The glycosidic bond’s rigidity positions the glycan perpendicular to the membrane bilayer, optimizing receptor accessibility while the ceramide embeds in the lipid leaflet. Advanced mass spectrometry techniques (e.g., infrared multiphoton dissociation, IRMPD) reveal that cleavage between the ceramide’s fatty acid and long-chain base occurs only in negative-ion mode, highlighting the bond’s environmental sensitivity [1] [3]. Ceramide heterogeneity further influences this linkage’s dynamics, creating distinct metabolic pools for biosynthesis and degradation [9].

Table 1: Techniques for Characterizing GM1 Glycosidic Linkage Dynamics

TechniqueKey FindingsReference
IRMPD MS/MSCleaves fatty acid-sphingosine bond in negative-ion mode; no acetyl moiety cleavage[1]
Electron Capture DissociationIdentifies both ceramide halves; cleaves acetyl groups of N-acetylated sugars[1]
NMR SpectroscopyConfirms glycan orientation perpendicular to membrane bilayer[3]

Sialic Acid Isoforms (Neu5Ac vs. Neu5Gc) in Mammalian Systems

The sialic acid residue in GM1 exists primarily as N-acetylneuraminic acid (Neu5Ac) in human neural tissues, whereas N-glycolylneuraminic acid (Neu5Gc) predominates in non-human mammals. This distinction arises from the evolutionary loss of the CMAH enzyme in humans, which converts Neu5Ac to Neu5Gc. Structural analyses show Neu5Gc enhances GM1’s binding affinity to viral proteins (e.g., simian virus 40) due to its additional hydroxyl group, which facilitates stronger hydrogen bonding [5]. In contrast, Neu5Ac’s N-acetyl group promotes hydrophobic interactions with cholesterol in lipid rafts. Quantification via thiobarbituric acid assays requires optimized hydrolysis (0.1N H⁺, 85°C, 0.2% SDS) to achieve >90% sialic acid recovery, as standard conditions degrade >50% of Neu5Ac [4].

Ceramide Variants: C18 vs. C20 Sphingosine in Neural Tissues

The ceramide moiety of brain GM1 features sphingosine bases of varying chain lengths: C18:1Δ4trans (d18:1) and C20:1Δ4trans (d20:1). These chains dictate membrane embedding depth and lipid-phase behavior. C18 sphingosine dominates in neuronal GM1 (80–90% of total), while C20 variants are enriched in myelin. Fatty acyl chains (C14–C26) attach to the sphingosine backbone via amide bonds at the C1 position. Saturated chains (e.g., C18:0) adopt linear conformations that pack tightly with cholesterol, whereas unsaturated chains (e.g., C18:1) introduce kinks that disrupt lipid order and alter intracellular trafficking [3] [6].

Table 2: Sphingosine Base Distribution in Neural Tissues

Sphingosine BasePrevalence in NeuronsPrevalence in MyelinFunctional Impact
d18:1 (C18:1Δ4trans)80–90%10–20%Standard membrane integration
d20:1 (C20:1Δ4trans)10–20%80–90%Enhanced myelin stability

Conformational Polymorphism

Oligosaccharide Headgroup Flexibility and Hydrogen Bonding

The GM1 pentasaccharide displays region-specific flexibility: the core trisaccharide (GalNAc-β1,4-[Neu5Ac-α2,3]-Gal) adopts a rigid conformation stabilized by intramolecular hydrogen bonds, while terminal galactose residues exhibit dynamic mobility. NMR studies confirm that the Galβ1-3GalNAc branch forms a Y-shaped structure, with the Neu5Ac and Gal-GalNAc arms acting as semi-rigid "bridges" [5]. This rigidity enables high-affinity recognition by lectins and toxins (e.g., cholera toxin B subunit). Hydrolysis kinetics reveal that the sialic acid–galactose bond is labile under acidic conditions, necessitating optimized protocols to prevent degradation during analysis [4] [9].

Amphiphilic Behavior in Membrane Microenvironments

GM1’s ceramide tail drives hydrophobic insertion into the outer membrane leaflet, while the charged pentasaccharide headgroup extends 2–2.5 nm into the extracellular space. This amphiphilicity enables GM1 to self-associate into clusters stabilized by trans-carbohydrate interactions and cis-interactions with cholesterol. The "C14 motif"—a saturated 14-carbon segment proximal to the membrane interface—dictates phase behavior: GM1 with saturated C18:0 ceramide partitions into liquid-ordered (Lo) lipid rafts, whereas unsaturated C18:1 variants localize to liquid-disordered (Ld) domains. Cholesterol depletion disrupts this sorting, confirming GM1’s dependence on lipid nanodomains for endosomal trafficking [2] [6].

Table 3: Conformational Behavior of GM1 in Membrane Microenvironments

Structural FeatureLo Phase PreferenceLd Phase PreferenceFunctional Consequence
Saturated ceramide (C18:0)YesNoLysosomal sorting; raft formation
Unsaturated ceramide (C18:1)NoYesRecycling/retrograde trafficking
C14 motifRequiredExcludedCholesterol-dependent sorting

Comparative Structural Analysis

GM1a vs. GM1b Isoforms in Vertebrate Brains

GM1 exists as two major isoforms: GM1a (terminal Galβ1-3GalNAc) and GM1b (terminal GalNAcβ1-4Gal). GM1a predominates in mammalian brains (>95% of total GM1), whereas GM1b is a minor component enriched in embryonic tissues. The isoforms arise from differential glycosyltransferase activities: GM1a synthesis requires β1,3-galactosyltransferase, while GM1b forms via sialidase-mediated desialylation of GD1a. Regional distribution studies show GM1a is abundant in white matter (myelin), while GM1b localizes to gray matter synapses. This compartmentalization reflects isoform-specific roles—GM1a stabilizes myelin, whereas GM1b modulates neuronal signaling [6] [9].

Evolutionary Conservation Across Species

GM1’s pentasaccharide sequence is conserved across vertebrates, though ceramide structures and sialic acid isoforms vary. Mammals express four major gangliosides (GM1, GD1a, GD1b, GT1b), collectively comprising >90% of brain gangliosides. Avian brains mirror this profile, while fish and amphibians express "c-series" gangliosides (e.g., GQ1c) absent in mammals. Crucially, GM1’s receptor function persists across species: simian virus 40 binds Neu5Gc-GM1 in monkeys and Neu5Ac-GM1 in humans, despite lower affinity in the latter [3] [5]. This conservation underscores GM1’s non-redundant roles in neurodevelopment and pathogen recognition.

Table 4: Evolutionary Conservation of GM1 in Vertebrate Nervous Systems

Species ClassDominant Sialic AcidMajor GangliosidesGM1-Specific Traits
MammalsNeu5Ac (human); Neu5Gc (non-human)GM1, GD1a, GD1b, GT1b80% of brain glycocalyx
BirdsNeu5AcIdentical to mammalsSimilar distribution patterns
Fish/AmphibiansNeu5AcHigh GQ1c; low GM1"c-series" dominance in brain

Properties

CAS Number

116950-37-9

Product Name

Ganglioside GM1

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C73H131N3O31

Molecular Weight

1546.8 g/mol

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1

InChI Key

QPJBWNIQKHGLAU-IQZHVAEDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

Ceramide, Monosialosyl Tetraglycosyl
G(M1) Ganglioside
Ganglioside, GM1
GM1 Ganglioside
GM1a Monosialoganglioside
Monosialoganglioside, GM1a
Monosialosyl Tetraglycosyl Ceramide
Tetraglycosyl Ceramide, Monosialosyl

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.